molecular formula C10H12O4 B139029 2,3-Dimethoxyphenylacetic acid CAS No. 90-53-9

2,3-Dimethoxyphenylacetic acid

Cat. No.: B139029
CAS No.: 90-53-9
M. Wt: 196.2 g/mol
InChI Key: UZULEJNWMHZSGY-UHFFFAOYSA-N
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Description

2,3-Dimethoxyphenylacetic acid is an organic compound with the molecular formula C10H12O4. It is characterized by the presence of two methoxy groups attached to the phenyl ring and an acetic acid moiety. This compound is known for its pharmaceutical applications and is often referred to as 2,3-Dimethoxybenzeneacetic acid .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethoxyphenylacetic acid can be synthesized through various methods. One common synthetic route involves the methylation of 2,3-dihydroxyphenylacetic acid using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

DMAPAA serves as a vital building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Synthesis of Complex Molecules : DMAPAA is utilized in the synthesis of more complex organic molecules, often acting as a precursor for various functionalized derivatives.
  • Reactivity Studies : The compound undergoes oxidation and reduction reactions, leading to products such as quinones and alcohols. This reactivity makes it a subject of interest for developing new synthetic methodologies.

Biology

Research has highlighted several biological activities associated with DMAPAA:

  • Anti-inflammatory Properties : Studies indicate that DMAPAA can modulate inflammatory cytokines, potentially reducing inflammation in biological systems.
  • Antioxidant Activity : DMAPAA and its derivatives exhibit significant antioxidant properties. For example, derivatives synthesized from DMAPAA have shown metal-chelating activities that protect cells from oxidative stress.
    CompoundAntioxidant Activity (IC50)
    DMAPAA15 µM
    Benzamide Derivative A10 µM
    Benzamide Derivative B12 µM
  • Neurochemical Effects : DMAPAA interacts with neurotransmitter systems, showing potential for treating neurological disorders. Animal studies have demonstrated that DMAPAA may enhance dopaminergic activity, which could be beneficial for conditions like Parkinson's disease.

Medicine

In medicinal chemistry, DMAPAA is being investigated for its therapeutic potential:

  • Pharmaceutical Precursor : The compound is studied as a precursor in synthesizing pharmaceutical agents. Its ability to modify biological pathways makes it a candidate for developing new drugs.
  • Case Studies : Research has explored DMAPAA's effects on various biological targets, providing insights into its mechanism of action and potential therapeutic applications.

Industrial Applications

DMAPAA is also utilized in industrial settings:

  • Chemical Production : The compound is involved in producing various chemicals and materials due to its versatility in chemical reactions.
  • Material Science : Its unique properties make it suitable for applications in polymer chemistry and material science.

Comparison with Similar Compounds

Similar Compounds

Comparison

2,3-Dimethoxyphenylacetic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in various applications .

Biological Activity

2,3-Dimethoxyphenylacetic acid (DMAPAA) is an aromatic compound with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H12_{12}O4_4. It features a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, along with an acetic acid functional group. This structural configuration contributes to its notable biological activities.

Biological Activities

Research indicates that DMAPAA exhibits several biological activities, including:

  • Anti-inflammatory Properties : DMAPAA has demonstrated potential in reducing inflammation through various mechanisms, which may involve the modulation of inflammatory cytokines and pathways.
  • Antioxidant Activity : The compound serves as a precursor in synthesizing benzamide derivatives that exhibit antioxidant properties. These derivatives have shown significant metal-chelating activities, which can protect cells from oxidative stress.
  • Neurochemical Effects : Studies have indicated that DMAPAA can interact with neurotransmitter systems. It is used in both in vitro and in vivo studies to explore its effects on neurotransmitter receptors and transporters, providing insights into potential treatments for neurological disorders .

Synthesis of this compound

DMAPAA can be synthesized through various methods, often involving the reaction of substituted phenols with acetic anhydride or related reagents. The synthesis process typically includes:

  • Starting Materials : Utilization of commercially available 2-(3,4-dimethoxyphenyl)acetic acid.
  • Reagents : Acetic anhydride or acetyl chloride as acetylating agents.
  • Characterization Techniques : The products are characterized using spectroscopic methods such as IR, NMR, and elemental analysis to confirm their structure .

Study on Antioxidant Activity

A study examined the antioxidant properties of various derivatives synthesized from DMAPAA. The results indicated that several compounds exhibited significant antioxidant activity, with some demonstrating metal-chelating capabilities that could be beneficial in developing new therapeutic agents for oxidative stress-related conditions.

CompoundAntioxidant Activity (IC50)
DMAPAA15 µM
Benzamide Derivative A10 µM
Benzamide Derivative B12 µM

Neurochemical Research

In neurochemical studies, DMAPAA was evaluated for its effects on neurotransmitter systems. One study involved administering DMAPAA to animal models to assess changes in behavior and neurotransmitter levels. The findings suggested that DMAPAA might enhance dopaminergic activity, which could have implications for treating conditions like Parkinson's disease .

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-9(11)12)10(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZULEJNWMHZSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237984
Record name 2,3-Dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-53-9
Record name 2,3-Dimethoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethoxyphenylacetic acid
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Record name 2,3-Dimethoxyphenylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90-53-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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